molecular formula C15H15NO2 B12795517 3-Pyridinecarboxylic acid, 1-(4-methylphenyl)ethyl ester CAS No. 56614-95-0

3-Pyridinecarboxylic acid, 1-(4-methylphenyl)ethyl ester

Cat. No.: B12795517
CAS No.: 56614-95-0
M. Wt: 241.28 g/mol
InChI Key: VUICSPKQAQGLBU-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 1-(4-methylphenyl)ethyl ester is an organic compound with the molecular formula C15H15NO2. It is a derivative of pyridinecarboxylic acid, where the carboxylic acid group is esterified with 1-(4-methylphenyl)ethyl alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 1-(4-methylphenyl)ethyl ester typically involves the esterification of 3-pyridinecarboxylic acid with 1-(4-methylphenyl)ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with a suitable solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize the production rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 1-(4-methylphenyl)ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyridinecarboxylic acid, 1-(4-methylphenyl)ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 1-(4-methylphenyl)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-pyridinecarboxylic acid, which can then interact with various enzymes and receptors in biological systems. The pyridine ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic acid (3-pyridinecarboxylic acid): A well-known compound with similar structural features but different functional groups.

    Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer with the carboxylic acid group in a different position on the pyridine ring.

    Picolinic acid (2-pyridinecarboxylic acid): An isomer with the carboxylic acid group at the 2-position.

Uniqueness

3-Pyridinecarboxylic acid, 1-(4-methylphenyl)ethyl ester is unique due to the presence of the 1-(4-methylphenyl)ethyl ester group, which imparts distinct chemical and physical properties. This ester group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

56614-95-0

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1-(4-methylphenyl)ethyl pyridine-3-carboxylate

InChI

InChI=1S/C15H15NO2/c1-11-5-7-13(8-6-11)12(2)18-15(17)14-4-3-9-16-10-14/h3-10,12H,1-2H3

InChI Key

VUICSPKQAQGLBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)OC(=O)C2=CN=CC=C2

Origin of Product

United States

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